molecular formula C4H7ClO4S B1218643 2-(Methylsulfonyl)ethyl carbonochloridate CAS No. 53298-29-6

2-(Methylsulfonyl)ethyl carbonochloridate

Cat. No. B1218643
CAS RN: 53298-29-6
M. Wt: 186.61 g/mol
InChI Key: KRGWSYPAFWHXQI-UHFFFAOYSA-N
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Description

  • Molecular Weight : Approximately 186.61 g/mol .
  • IUPAC Name : 2-methylsulfonylethyl carbonochloridate .
  • InChI : InChI=1S/C4H7ClO4S/c1-10(7,8)3-2-9-4(5)6/h2-3H2,1H3 .
  • InChIKey : KRGWSYPAFWHXQI-UHFFFAOYSA-N .
  • Canonical SMILES : CS(=O)(=O)CCOC(=O)Cl .

Molecular Structure Analysis

The molecular structure of 2-(Methylsulfonyl)ethyl carbonochloridate consists of a central carbon atom bonded to chlorine (carbonochloridate group), an ethyl group, and a methylsulfonyl group. The arrangement of atoms and bonds can be visualized using 2D and 3D representations .

Scientific Research Applications

Synthesis of Phenols from Aryl Fluorides

2-(Methylsulfonyl)ethyl carbonochloridate: is utilized as a reagent in the synthesis of phenols from aryl fluorides . This process is significant in the field of organic chemistry, where phenols are essential for the production of pharmaceuticals, polymers, and as intermediates in various chemical syntheses.

Preparation of Phosphorodiamidates

This compound is used in the preparation of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate . Phosphorodiamidates have applications in medicinal chemistry, particularly in the design of drugs that can mimic or interfere with the biological processes involving phosphorus-containing compounds.

Building Block for Sulfur-Containing Compounds

As a versatile building block, 2-(Methylsulfonyl)ethyl carbonochloridate is used in the synthesis of more complex sulfur-containing compounds . These compounds have a wide range of applications, including in the development of new materials, agrochemicals, and therapeutic agents.

Acetylcholinesterase Inhibitor Studies

The compound serves as a study material for inhibitor and substrate moieties to acetylcholinesterase . Acetylcholinesterase inhibitors are crucial in treating diseases like Alzheimer’s, where they help increase the levels of acetylcholine in the brain.

Research Use in Various Chemical Reactions

Due to its reactive nature, 2-(Methylsulfonyl)ethyl carbonochloridate is used extensively in research for various chemical reactions . It is a valuable reagent for experimental protocols in synthetic chemistry labs.

Analytical Chemistry Applications

In analytical chemistry, this compound can be used to modify chemical structures, thereby changing their physical and chemical properties for analysis . This is particularly useful in the development of new analytical methods and techniques.

properties

IUPAC Name

2-methylsulfonylethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S/c1-10(7,8)3-2-9-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGWSYPAFWHXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201437
Record name Methylsulfonylethyloxycarbonyl group
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)ethyl carbonochloridate

CAS RN

53298-29-6
Record name Carbonochloridic acid, 2-(methylsulfonyl)ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53298-29-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylsulfonylethyloxycarbonyl group
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Record name Methylsulfonylethyloxycarbonyl group
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201437
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Record name 2-mesylethyl chloroformate
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Record name 2-MESYLETHYL CHLOROFORMATE
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